molecular formula C24H17NO4 B13565968 3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

Cat. No.: B13565968
M. Wt: 383.4 g/mol
InChI Key: DWQLWTQRESLTNB-UHFFFAOYSA-N
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Description

3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylbenzoic acid and 9H-fluoren-9-ylmethanol.

    Protection of Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine.

    Coupling Reaction: The protected amino compound is then coupled with 3-ethynylbenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the ethynyl group.

    Coupling Reactions: The Fmoc group allows for coupling reactions in peptide synthesis.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes.

Scientific Research Applications

3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • **3-((9H-fluoren-9-yl)methoxy)carbonylamino)propanoic acid
  • **(S)-2-((9H-fluoren-9-yl)methoxy)carbonylamino)-4-methoxybutanoic acid
  • Fmoc-D-N-Me-Nva-OH

Uniqueness

3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis compared to similar compounds.

Properties

Molecular Formula

C24H17NO4

Molecular Weight

383.4 g/mol

IUPAC Name

3-ethynyl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C24H17NO4/c1-2-15-11-16(23(26)27)13-17(12-15)25-24(28)29-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h1,3-13,22H,14H2,(H,25,28)(H,26,27)

InChI Key

DWQLWTQRESLTNB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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